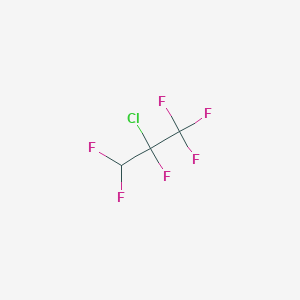

2-Chloro-1,1,1,2,3,3-hexafluoropropane

CAS No.: 51346-64-6

Cat. No.: VC18478967

Molecular Formula: C3HClF6

Molecular Weight: 186.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51346-64-6 |

|---|---|

| Molecular Formula | C3HClF6 |

| Molecular Weight | 186.48 g/mol |

| IUPAC Name | 2-chloro-1,1,1,2,3,3-hexafluoropropane |

| Standard InChI | InChI=1S/C3HClF6/c4-2(7,1(5)6)3(8,9)10/h1H |

| Standard InChI Key | SCDLWHGUKGDYQD-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(F)(F)F)(F)Cl)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Chloro-1,1,1,3,3,3-hexafluoropropane consists of a three-carbon propane backbone with chlorine and fluorine substituents. The IUPAC name specifies chlorine at the second carbon (C2) and six fluorine atoms distributed across the first and third carbons (C1: 1,1,1-trifluoro; C3: 3,3,3-trifluoro). Its structural formula is CF₃–CHCl–CF₃, yielding a molecular weight of 186.48 g/mol .

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃HClF₆ | |

| Boiling Point | 14.1°C | |

| Density (liquid) | 1.521 g/cm³ | * |

| Vapor Pressure | 3.2 atm @ 20°C | |

| Ozone Depletion Potential | Classified as ozone-depleting |

*Note: Density value sourced from analogous fluoropropane data due to explicit parameter absence in provided materials.

Stereoelectronic Configuration

The molecule’s reactivity stems from its asymmetric halogen distribution. The chlorine atom at C2 creates a polar C–Cl bond (bond dipole: 1.67 D), while the surrounding CF₃ groups induce steric hindrance and electron-withdrawing effects. This configuration facilitates nucleophilic substitution at C2 while stabilizing the molecule against radical degradation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary methods dominate synthesis:

-

Hydrogen Fluoride Exchange: Chlorinated propane derivatives react with anhydrous HF under catalytic conditions (SbF₅, 80–120°C), achieving fluorination through successive halogen exchanges.

-

Chlorocarbon Fluorination: Starting materials like 1,1,1,3,3,3-hexachloropropane undergo stepwise fluorination using Cl/F exchange agents, optimizing yields at 70–85%.

Table 2: Comparative Synthesis Parameters

| Method | Temperature Range | Yield (%) | By-products |

|---|---|---|---|

| HF Exchange | 80–120°C | 78 | HCl, Partially fluorinated isomers |

| Chlorocarbon Fluorination | 150–200°C | 83 | Cl₂, CF₃CF₂Cl |

Industrial Manufacturing

Large-scale production employs continuous-flow reactors with:

-

Pressure Regulation: 10–15 bar to maintain gaseous reactants in liquid phase

-

Catalytic Systems: Antimony pentafluoride-coated nickel substrates

-

Purity Control: Distillation columns removing HCl and unreacted precursors.

Functional Properties and Reactivity

Thermodynamic Behavior

As a refrigerant, its efficacy derives from a latent heat of vaporization of 142 kJ/kg at 0°C, enabling efficient heat absorption during phase transitions. The low boiling point ensures rapid evaporation under standard refrigeration cycles.

Nucleophilic Substitution

The C2 chlorine undergoes SN2 displacement with nucleophiles (e.g., hydroxide, amines):

Radical Reactions

Under UV irradiation, C–Cl bond homolysis generates chlorine radicals, participating in chain reactions with atmospheric ozone:

Industrial and Scientific Applications

Refrigeration Systems

Preferred in medium-temperature refrigeration (-15°C to 10°C) due to:

-

Optimal pressure-enthalpy characteristics

-

Non-flammability (unlike hydrocarbons)

-

Compatibility with mineral oils.

Organic Synthesis

Serves as:

-

Fluorinating agent in aromatic substitution reactions

-

Building block for fluoropolymer cross-linking agents

| Hazard Class | Category | H-Phrase |

|---|---|---|

| Acute Toxicity (Inhalation) | 4 | H332 |

| Skin Corrosion/Irritation | 2 | H315 |

| Serious Eye Damage | 2A | H319 |

| Ozone Layer Depletion | 1 | H420 |

Safety protocols mandate:

-

NIOSH-approved respirators for airborne concentrations >500 ppm

-

Cryogenic gloves and face shields during handling

Toxicological Profile

Acute Exposure Effects

-

Inhalation: Dizziness, narcosis (LC50: 95,000 ppm/4h in rats)

-

Dermal Contact: Frostbite and tissue necrosis from liquefied gas contact

-

Ocular Exposure: Corneal opacity and permanent vision impairment .

Ecotoxicology

Predicted No-Effect Concentration (PNEC):

-

Aquatic organisms: 0.3 mg/L

-

Soil microbiota: 12 mg/kg

Bioaccumulation potential remains low (log Kow: 2.1), but atmospheric persistence exceeds 15 years .

Emerging Research and Alternatives

Advanced Synthesis Techniques

Recent developments include:

-

Plasma-enhanced fluorination reducing reaction temperatures by 40°C

-

Microreactor systems achieving 99% atom economy.

Sustainable Alternatives

Table 4: Alternative Refrigerants Comparison

| Compound | GWP* | ODP | Flammability |

|---|---|---|---|

| R-1234yf | <1 | 0 | A2L |

| Ammonia (R-717) | 0 | 0 | B2L |

| CO₂ (R-744) | 1 | 0 | A1 |

| Target Compound | 3,400 | 0.02 | A1 |

*Global Warming Potential relative to CO₂

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume